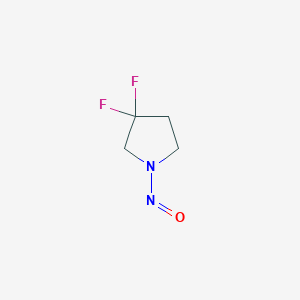
3,3-Difluoro-1-nitrosopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6F2N2O. It is a fluorinated pyrrolidine derivative, characterized by the presence of two fluorine atoms and a nitroso group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrrolidine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), followed by nitrosation using a nitrosating agent like sodium nitrite in the presence of an acid .
Industrial Production Methods
Industrial production of 3,3-Difluoro-1-nitrosopyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-nitrosopyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated biomolecules.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-nitrosopyrrolidine involves its interaction with molecular targets through its fluorine atoms and nitroso group. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate biological activities, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1-Nitrosopyrrolidine: Does not have fluorine atoms, resulting in different chemical and biological properties.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom, which can further enhance its reactivity and stability.
Uniqueness
3,3-Difluoro-1-nitrosopyrrolidine is unique due to the combination of fluorine atoms and a nitroso group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3,3-difluoro-1-nitrosopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2-8(3-4)7-9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYFKBOXALKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














